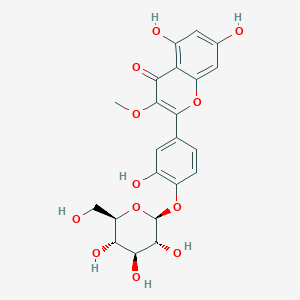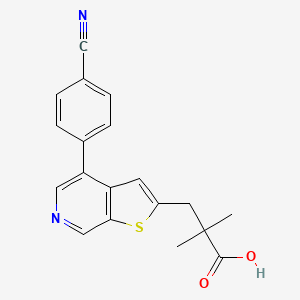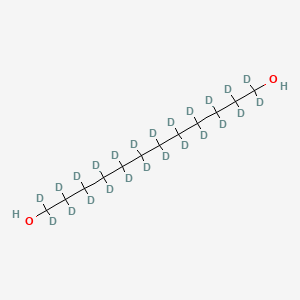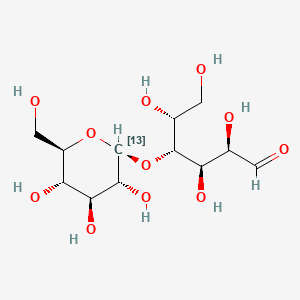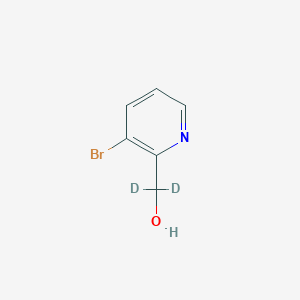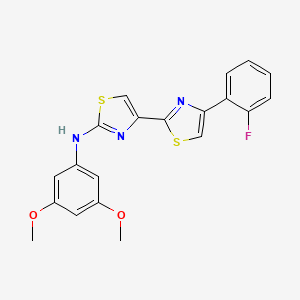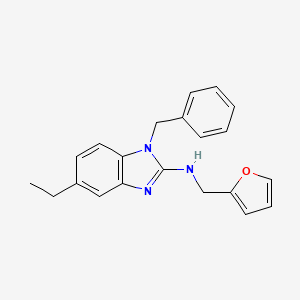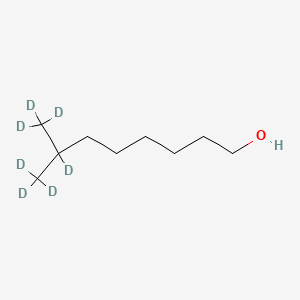![molecular formula C10H11FN4O4 B12395406 9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a modified sugar moiety. It has applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a fluorinated sugar.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the fluorinated sugar. This reaction is often catalyzed by Lewis acids or other suitable catalysts.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the glycosylation reaction.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and nucleic acid interactions.
Chemical Biology: It serves as a tool for probing biological pathways and understanding the role of nucleosides in cellular processes.
Industrial Applications: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
作用機序
The mechanism of action of 9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. By interfering with these enzymes, it disrupts the replication of viruses and the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar purine base but without the fluorinated sugar moiety.
Xanthosine: Another nucleoside with a purine base, differing in the functional groups attached to the sugar moiety.
8-Methoxyguanosine: A modified nucleoside with a methoxy group instead of a fluorine atom.
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its fluorinated sugar moiety, which enhances its stability and bioavailability. This modification also imparts unique biological properties, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C10H11FN4O4 |
|---|---|
分子量 |
270.22 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-7,10,16-17H,1H2/t4-,5?,6?,7+,10-/m1/s1 |
InChIキー |
QHBQVAMQNQFGRT-RLOXGTNJSA-N |
異性体SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)F |
正規SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


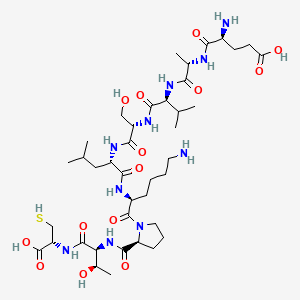
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
